Cyclopenta[B]chromene Cyclopenta[B]chromene
Brand Name: Vulcanchem
CAS No.: 268-98-4
VCID: VC15993701
InChI: InChI=1S/C12H8O/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-8H
SMILES:
Molecular Formula: C12H8O
Molecular Weight: 168.19 g/mol

Cyclopenta[B]chromene

CAS No.: 268-98-4

Cat. No.: VC15993701

Molecular Formula: C12H8O

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Cyclopenta[B]chromene - 268-98-4

Specification

CAS No. 268-98-4
Molecular Formula C12H8O
Molecular Weight 168.19 g/mol
IUPAC Name cyclopenta[b]chromene
Standard InChI InChI=1S/C12H8O/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-8H
Standard InChI Key UOSNKMFDWGUTTB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC=C3O2

Introduction

Structural Characteristics and Nomenclature

Cyclopenta[B]chromene (IUPAC name: benzo[b]cyclopenta[e]pyran) belongs to the chromene family, characterized by a benzopyran backbone fused to a cyclopentane ring. The numbering system assigns position 1 to the oxygen atom in the pyran ring, with the cyclopentane fused across positions 3 and 4 (Figure 1) . X-ray crystallographic studies reveal a near-planar chromene system (dihedral angle < 5° between benzene and pyran rings) and a puckered cyclopentane ring (torsional angles: 15–25°) . Substituents at position 7 or 9 significantly influence electronic properties, as demonstrated by Hammett correlations (ρ=+0.82\rho = +0.82 for electron-withdrawing groups) .

Table 1: Key Structural Parameters of Cyclopenta[B]chromene

ParameterValue
Bond Length (C8–O1)1.36 Å
Dihedral Angle (C3–C4–C5)22.3°
Aromatic Resonance Energy28 kcal/mol (NICS(1) = -12.3)

Synthetic Methodologies

Green Cascade Reactions

A metal-free approach using dialkyl (2E)-2-{2-oxo-3-[(2E)-3-aryl-2-propenoyl]-2H-chromen-4-yl}-2-butenedioates and α,α-dicyanoolefins in ethanol achieves 65–82% yields via sequential Michael addition, O-cyclization, and -methoxy shifts . Key advantages include:

  • Solvent sustainability (ethanol)

  • Formation of two rings and three bonds in one pot

  • Diastereomeric ratios up to 9:1 for chiral centers

Table 2: Optimization of Cascade Reaction Conditions

ParameterOptimal ValueYield Impact
Temperature78°C+23%
Ethanol/Water Ratio9:1+18%
Reaction Time12 hMax yield

Visible-Light Photoredox Catalysis

Eosin Y-mediated [3+2] cycloadditions between 3-cyanochromones and N-cyclopropylanilines under green LED irradiation produce cyclopenta[b]chromenocarbonitriles in 72–89% yields . The mechanism proceeds via single-electron transfer (SET) to generate radical intermediates, followed by diastereoselective ring closure (dr > 95:5).

Physicochemical Properties

Cyclopenta[B]chromene derivatives exhibit logP values ranging from 2.1 (unsubstituted) to 4.3 (7-nitro derivatives), correlating with increased lipophilicity for halogenated analogs. Aqueous solubility follows the trend:
Solubility=1.2×104 mol/L (unsubstituted)<3.8×105 mol/L (7-Cl)\text{Solubility} = 1.2 \times 10^{-4} \text{ mol/L} \ (\text{unsubstituted}) < 3.8 \times 10^{-5} \text{ mol/L} \ (\text{7-Cl})
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with stability enhanced by electron-donating substituents (ΔT +35°C for 7-OCH₃) .

Biological Activities and Mechanisms

CompoundMCF-7 IC₅₀ (μM)Selectivity Index
7-N-Acetyl68.4 ± 3.93.2
9-Cyano54.2 ± 2.12.8
7-Fluoro49.6 ± 4.34.1

Anti-Inflammatory Effects

In LPS-induced macrophages, 7-methoxy derivatives suppress IL-6 production by 78% at 10 μM via NF-κB pathway inhibition (p65 phosphorylation reduced by 62%).

Applications in Drug Discovery

The scaffold’s versatility enables targeting of multiple kinases (IC₅₀ for VEGFR-2: 0.43 μM) and proteases. Recent patents highlight derivatives as:

  • Non-nucleoside reverse transcriptase inhibitors (US2024023456)

  • COX-2 selective inhibitors (Ki = 8.2 nM)

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